molecular formula C14H22O2 B14672265 Methyl 6,6-dimethylbicyclo(3.1.1)hept-2-ene-2-butyrate CAS No. 38049-29-5

Methyl 6,6-dimethylbicyclo(3.1.1)hept-2-ene-2-butyrate

Cat. No.: B14672265
CAS No.: 38049-29-5
M. Wt: 222.32 g/mol
InChI Key: MBUKQPVDYQVJCI-UHFFFAOYSA-N
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Description

Methyl 6,6-dimethylbicyclo(3.1.1)hept-2-ene-2-butyrate is an organic compound with the molecular formula C11H16O2. It is also known by other names such as methyl myrtenate and myrtenic acid methyl ester . This compound is characterized by its bicyclic structure, which includes a heptane ring with two methyl groups and a butyrate ester functional group.

Preparation Methods

The synthesis of methyl 6,6-dimethylbicyclo(3.1.1)hept-2-ene-2-butyrate can be achieved through various synthetic routes. One common method involves the esterification of myrtenic acid with methanol in the presence of an acid catalyst . The reaction conditions typically include refluxing the reactants in an organic solvent such as toluene or dichloromethane. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency .

Chemical Reactions Analysis

Methyl 6,6-dimethylbicyclo(3.1.1)hept-2-ene-2-butyrate undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which methyl 6,6-dimethylbicyclo(3.1.1)hept-2-ene-2-butyrate exerts its effects involves interactions with specific molecular targets and pathways. For example, its antibacterial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Methyl 6,6-dimethylbicyclo(3.1.1)hept-2-ene-2-butyrate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical and physical properties, making it suitable for various applications.

Properties

CAS No.

38049-29-5

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

methyl 4-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)butanoate

InChI

InChI=1S/C14H22O2/c1-14(2)11-8-7-10(12(14)9-11)5-4-6-13(15)16-3/h7,11-12H,4-6,8-9H2,1-3H3

InChI Key

MBUKQPVDYQVJCI-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC=C(C1C2)CCCC(=O)OC)C

Origin of Product

United States

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